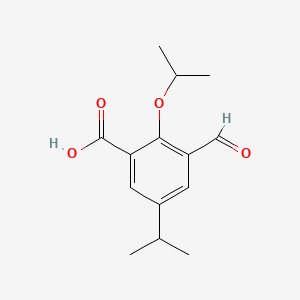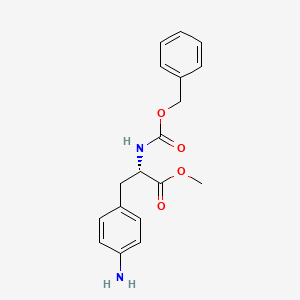
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of a benzyloxy group, two fluorine atoms, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2,3-difluorophenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate.
Halogen Exchange Reaction: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using a suitable iodine source, such as sodium iodide, in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques like recrystallization or column chromatography, and environmentally friendly solvents and reagents to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic compounds can be formed.
Oxidation Products: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of phenols or dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene depends on its specific application
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting its structure and function, which can be useful in studying genetic processes or developing anticancer agents.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
1-(Benzyloxy)-2,3-difluoro-5-bromobenzene: Bromine instead of iodine, which affects the compound’s reactivity and the types of reactions it can undergo.
1-(Benzyloxy)-2,3-difluoro-5-chlorobenzene:
The uniqueness of this compound lies in the combination of the benzyloxy group, fluorine atoms, and iodine atom, which imparts specific reactivity and makes it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C13H9F2IO |
|---|---|
Poids moléculaire |
346.11 g/mol |
Nom IUPAC |
1,2-difluoro-5-iodo-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(13(11)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
MGWPDVANSGEPHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



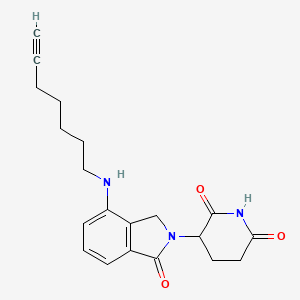
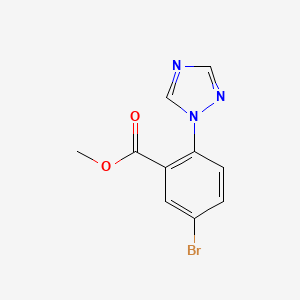



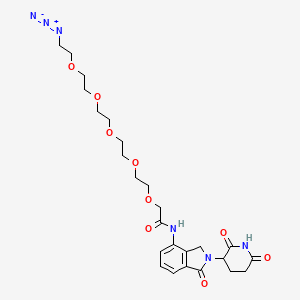
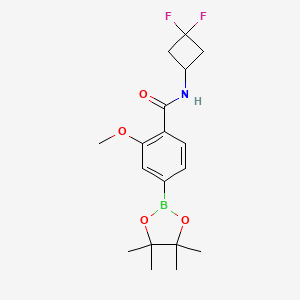
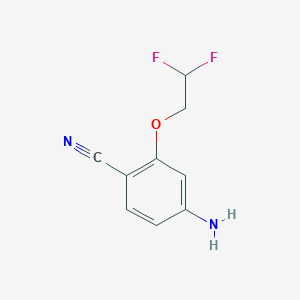
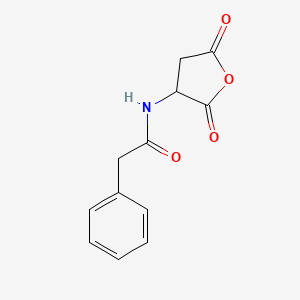
![methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14764756.png)

